molecular formula C10H13BrN2O3 B594966 4-Bromo-N-methyl-2-nitro-5-propoxyaniline CAS No. 1311197-92-8

4-Bromo-N-methyl-2-nitro-5-propoxyaniline

Cat. No. B594966
M. Wt: 289.129
InChI Key: NYYVMSMXUAAYKO-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-2-nitro-5-propoxyaniline, or 4-BNMP, is an organic compound with a wide range of applications in scientific research. It is an aromatic amine that can be synthesized from nitrobenzene, bromobenzene, and propionic anhydride. 4-BNMP has been used extensively in laboratory experiments, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

  • Synthesis of Bromo-Nitroimidazoles : The preparation of bromo-2-nitro- and bromo-2-aminoimidazoles, where treatment of 1-methyl-2-nitroimidazole with bromine can result in compounds like 4-bromo-1-methyl-2-nitroimidazole. Such compounds have potential applications in pharmaceuticals and material science (Farah & McCLELLAND, 1993).

  • Artificial Sweeteners Synthesis : Efficient synthesis of photoreactive 2-propoxyaniline derivatives, including 5-nitro-2-propoxyaniline, for use as artificial sweeteners. This research can aid in understanding the interaction between artificial sweeteners and their receptors (Murai et al., 2015).

  • Investigation of Nitration in N-Oxide Derivatives : Exploring the nitration of derivatives of pyridine-N-oxide, providing insights into the chemical behavior of nitro compounds and their interaction with other functional groups (Hertog, Kolder, & Combe, 2010).

  • Development of Synthetic Equivalents : Creation of synthetic equivalents for ortho-Lithio-N-Methylaniline using compounds like o-Bromo-N-methyl-N-n-propoxyaniline, which is key in organic synthesis and pharmaceutical development (Sisko & Weinreb, 1988).

  • Electrochromic Material Synthesis : Synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine units, showcasing the potential use of these compounds in developing advanced materials for technological applications (Li et al., 2017).

  • Antimalarial Activity Research : Synthesis of 2-methyl-5-substituted phenoxy-primaquine and its antimalarial activities, contributing to the development of new antimalarial drugs (Zhong et al., 1990).

properties

IUPAC Name

4-bromo-N-methyl-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-3-4-16-10-6-8(12-2)9(13(14)15)5-7(10)11/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVMSMXUAAYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716669
Record name 4-Bromo-N-methyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methyl-2-nitro-5-propoxyaniline

CAS RN

1311197-92-8
Record name 4-Bromo-N-methyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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